1-tert-butyl 1'-ethyl 4'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate
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Overview
Description
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[211]hexane]-1,1’-dicarboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes an azetidine ring fused to a bicyclo[211]hexane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the [2+2] cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, ethyl, and aminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste. The use of green chemistry principles, including solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: The compound’s potential pharmacological properties are explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity
Mechanism of Action
The mechanism of action of 1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a similar tert-butyl and aminomethyl functional group but different core structure.
tert-Butyl carbamate: Shares the tert-butyl group but lacks the spirocyclic and aminomethyl features.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Another compound with similar functional groups but a different bicyclic framework.
Uniqueness
1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and studying complex molecular interactions.
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-21-11(19)15-6-14(7-15,8-17)23-16(15)9-18(10-16)12(20)22-13(2,3)4/h5-10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXNCVGIHJAILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CN(C3)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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